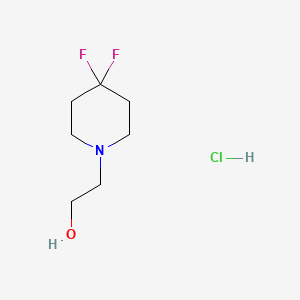

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Description

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a fluorinated piperidine derivative characterized by a piperidine ring substituted with two fluorine atoms at the 4,4-positions and an ethanol moiety attached via the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications.

Synthesis: The compound is synthesized by reacting 4,4-difluoropiperidine hydrochloride with ethylene oxide or its equivalent under basic conditions, followed by hydrochlorination . This method aligns with protocols used for analogous piperidine-based building blocks.

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)1-3-10(4-2-7)5-6-11;/h11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINKAQOIDRJYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine

The initial step involves the selective fluorination of piperidine to introduce two fluorine atoms at the 4-position. This is typically achieved by reacting piperidine or its derivatives with fluorinating agents such as trifluoroacetic acid or other electrophilic fluorine sources in an organic solvent like dichloromethane. The reaction is conducted at room temperature with stirring for several hours, followed by extraction and purification.

| Parameter | Details |

|---|---|

| Starting Material | Piperidine or substituted piperidine |

| Fluorinating Agent | Trifluoroacetic acid or equivalent |

| Solvent | Dichloromethane |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | Several hours (typically 4–6 h) |

| Purification | Extraction, crystallization, chromatography |

This step yields (4,4-Difluoropiperidin-1-yl)amine hydrochloride, a key intermediate for further modification.

Alkylation to Introduce Ethan-1-ol Moiety

The next step involves the attachment of the ethan-1-ol group to the nitrogen atom of the difluoropiperidine ring. This is commonly performed via nucleophilic substitution using sodium hydride as a base in tetrahydrofuran (THF) solvent at low temperatures (0–20 °C). The reaction mixture is stirred for several hours, gradually warming to room temperature.

| Parameter | Details |

|---|---|

| Reactants | (4,4-Difluoropiperidin-1-yl)amine + Ethanol derivative |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–20 °C initially, then room temperature |

| Reaction Time | 4 hours |

| Monitoring | TLC and LC-MS |

| Yield | Approximately 64% |

After reaction completion, the mixture is diluted with ice-cold water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford 2-(4,4-Difluoropiperidin-1-yl)ethanol as a pale yellow liquid.

Formation of Hydrochloride Salt

The final step involves converting the free base 2-(4,4-Difluoropiperidin-1-yl)ethanol into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as acetic acid or ethanol. The mixture is heated moderately (60–70 °C) for a few hours, followed by concentration under reduced pressure. The pH is adjusted to precipitate the hydrochloride salt, which is isolated by filtration and purified by chromatography if necessary.

| Parameter | Details |

|---|---|

| Starting Material | 2-(4,4-Difluoropiperidin-1-yl)ethanol |

| Acid | 35% Hydrochloric acid |

| Solvent | Acetic acid or ethanol |

| Temperature | 60–70 °C |

| Reaction Time | 2 hours |

| Isolation | Concentration, pH adjustment, filtration |

| Purification | Column chromatography |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fluorination | Piperidine + Trifluoroacetic acid, DCM, RT | (4,4-Difluoropiperidin-1-yl)amine hydrochloride | Not specified | Room temperature, several hours |

| 2 | Alkylation | NaH, THF, 0–20 °C to RT, 4 h | 2-(4,4-Difluoropiperidin-1-yl)ethanol | ~64 | Monitored by TLC & LC-MS |

| 3 | Salt formation | 35% HCl, AcOH/EtOH, 60–70 °C, 2 h | This compound | Not specified | pH adjustment and filtration for isolation |

Research Findings and Analysis

- The fluorination step is critical for introducing the difluoro substitution, which significantly alters the chemical and biological properties of the piperidine ring.

- Sodium hydride is an effective base for the alkylation step, enabling the nucleophilic substitution under mild conditions with good yield and selectivity.

- The hydrochloride salt formation enhances the compound’s stability and solubility, which is essential for pharmaceutical applications.

- Purification by flash chromatography is a common and effective method to obtain high-purity products suitable for further research or industrial use.

- Reaction monitoring by TLC and LC-MS ensures the progress and completion of each step, allowing optimization of reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is utilized to study:

- Enzyme Interactions : The compound can influence enzyme activity through binding interactions, providing insights into metabolic pathways.

- Receptor Binding Studies : It is used to investigate the binding affinities and mechanisms of various receptors.

Medicine

This compound has potential therapeutic applications:

- Drug Development : It is investigated as a precursor for developing new pharmaceuticals aimed at treating various diseases.

- Anticancer Research : Preliminary studies indicate that derivatives exhibit cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent.

Histone Deacetylase Inhibition

Research has shown that fluorinated compounds similar to this compound exhibit increased potency against histone deacetylase enzymes, which are crucial in cancer biology. These modifications enhance their efficacy as potential anticancer agents.

Cytotoxicity Testing

In vitro studies have demonstrated varying degrees of cytotoxicity among derivatives of this compound against different human cell lines. The IC50 values for fluorinated compounds were significantly lower compared to non-fluorinated counterparts, indicating enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Features :

- Piperidine core: The 4,4-difluoro substitution introduces conformational rigidity and enhances metabolic stability compared to non-fluorinated analogs.

- Hydrochloride salt : Increases crystallinity and stability for handling and storage.

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol hydrochloride, the following structurally related compounds are analyzed:

4-Fluoropiperidine Hydrochloride (CAS 57395-89-8)

- Structure : Piperidine with a single fluorine at the 4-position.

- Key Differences :

- Reduced lipophilicity due to one fewer fluorine atom.

- Less conformational restraint compared to the 4,4-difluoro analog.

- Applications : Used as a building block in kinase inhibitor synthesis. Lower fluorination may result in faster metabolic clearance .

3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)

- Structure : Piperidine with fluorines at the 3,3-positions.

- Similar lipophilicity but distinct stereoelectronic effects compared to 4,4-difluoro substitution.

- Applications : Explored in GABA receptor modulators; positional fluorination impacts target selectivity .

2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8)

- Structure : Replaces the hydroxyl group in the target compound with an amine.

- Key Differences :

Fluphenazine Hydrochloride

- Structure: Trifluoromethyl phenothiazine with a piperazine-ethanol side chain.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Fluorination Effects: The 4,4-difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to mono-fluorinated analogs, aligning with trends observed in fluorinated drug candidates (e.g., prolonged half-life) . Positional fluorination (e.g., 3,3- vs. 4,4-) significantly alters molecular conformation, impacting binding to targets like enzymes or receptors.

Functional Group Influence: The hydroxyl group in the target compound improves aqueous solubility, making it preferable over ethanamine derivatives for formulations requiring polar characteristics. Piperidine-based compounds with ethanol side chains are versatile intermediates in synthesizing analgesics and antivirals, as seen in related building blocks .

Synthetic Utility: The target compound’s synthesis route (using 4,4-difluoropiperidine HCl) is scalable and mirrors methods for analogs like 2-(piperidin-4-yl)ethanol derivatives, underscoring its role in modular drug discovery .

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula . This compound is notable for its structural features, including a piperidine ring substituted with two fluorine atoms and an ethanol group. Its unique properties have led to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

The compound is characterized by:

- Molecular Weight : 177.65 g/mol

- Appearance : Solid form

- Purity : Typically around 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's stability and bioavailability. The hydroxyl group also plays a critical role in modulating the activity of these targets by influencing binding affinity and specificity .

Enzyme Interactions

Research indicates that this compound may influence various enzyme systems. For instance, studies have shown that fluorinated compounds can enhance potency against specific enzymes due to their lipophilicity and electron-withdrawing properties . This suggests potential applications in drug design aimed at targeting enzyme inhibition.

Case Studies

- Histone Deacetylase Inhibition : A study highlighted the impact of fluorination on the design of histone deacetylase inhibitors. Compounds similar to this compound demonstrated increased potency against cancer cell lines due to structural modifications that included fluorination .

- Cytotoxicity Testing : In vitro tests have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different human cell lines, indicating its potential as an anticancer agent. The IC50 values were significantly lower for fluorinated compounds compared to their non-fluorinated counterparts .

Research Applications

The compound is utilized across several research domains:

- Chemistry : As a building block for synthesizing complex organic molecules.

- Biology : In studies investigating enzyme interactions and metabolic pathways.

- Medicine : As a precursor in developing pharmaceutical compounds aimed at treating various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with two fluorines | Potential HDAC inhibition and cytotoxicity |

| 2-(4-Fluoropiperidin-1-yl)ethan-1-ol hydrochloride | Piperidine ring with one fluorine | Moderate activity against similar targets |

| 2-(Piperidin-1-yl)ethan-1-ol hydrochloride | No fluorination | Lower potency compared to fluorinated variants |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol hydrochloride, and how are potential impurities identified?

- Methodology :

- Titration : Dissolve the compound in alcohol, add hydrochloric acid, and titrate with alcoholic sodium hydroxide to determine purity (98.0–102.0% by dry weight) .

- HPLC : Use a mobile phase of methanol and a pH 4.6 acetate/1-octanesulfonate buffer (65:35) for chromatographic separation. System suitability tests ensure resolution of impurities .

- Infrared (IR) spectroscopy : Compare sample IR absorption with reference standards to confirm structural integrity .

- Impurity Profiling : Reference standards for related piperidine derivatives (e.g., hydroxylated or fluorinated analogs) are critical for identifying byproducts during synthesis .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

- Reaction Conditions :

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.

- Control temperature during the piperidine ring fluorination step to avoid over- or under-fluorination, which can lead to byproducts .

- Workup and Purification :

- Extract the product with acidic aqueous solutions (pH < 3) to isolate the hydrochloride salt.

- Recrystallize from ethanol/water mixtures to enhance purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in designated halogenated waste containers .

Advanced Research Questions

Q. How do stereochemical factors (e.g., fluorination at the 4,4-piperidine positions) influence the compound’s physicochemical properties and receptor interactions?

- Electronic Effects : The electronegativity of fluorine atoms alters electron density on the piperidine ring, potentially enhancing hydrogen bonding with biological targets .

- Steric Considerations : 4,4-Difluorination reduces conformational flexibility, which may improve binding specificity in enzyme inhibition assays. Validate via molecular docking studies using crystallographic data from related fluoropiperidines .

Q. What strategies are effective in resolving contradictory data between chromatographic and spectroscopic purity assessments?

- Root-Cause Analysis :

- HPLC vs. Titration Discrepancies : Check for non-UV-active impurities (e.g., inorganic salts) via mass spectrometry or ion chromatography .

- IR Anomalies : Confirm sample dryness, as residual solvents (e.g., ethanol) may interfere with absorption bands .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- In Silico Tools :

- Use pKa prediction software (e.g., MarvinSuite) to assess protonation states of the piperidine nitrogen and hydroxyl group.

- Molecular dynamics simulations (e.g., GROMACS) model degradation pathways (e.g., hydrolysis of the ethanol moiety) .

- Experimental Validation : Perform accelerated stability studies (40°C/75% RH) and correlate results with predicted degradation profiles .

Q. What advanced techniques are suitable for characterizing trace impurities in this compound?

- LC-MS/MS : Detect low-abundance impurities (e.g., defluorinated analogs) using high-resolution mass spectrometry with electrospray ionization .

- NMR Spectroscopy : ¹⁹F-NMR identifies residual fluorinated intermediates, while 2D-COSY resolves overlapping proton signals in complex mixtures .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.